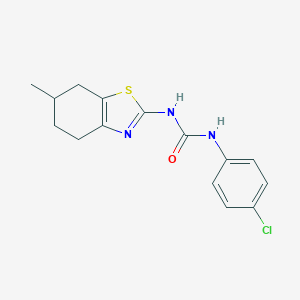

1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Beschreibung

1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a urea derivative featuring a 4-chlorophenyl group and a 6-methyl-substituted tetrahydrobenzothiazole moiety. The tetrahydrobenzothiazole core contributes to its bicyclic structure, which may enhance rigidity and influence binding interactions in biological systems. The urea (-NH-C(=O)-NH-) linkage serves as a critical pharmacophore, enabling hydrogen-bonding interactions with target proteins. This compound’s structural framework is synthesized using intermediates such as (6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine, a building block reported in Enamine Ltd’s catalogue .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWOHUTZPNVHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-4-Methylcyclohex-1-Enethiol

The benzothiazole core is constructed via cyclization of 2-amino-4-methylcyclohex-1-enethiol with carbon disulfide under acidic conditions.

Procedure :

-

Reactants : 2-Amino-4-methylcyclohex-1-enethiol (1.0 equiv), carbon disulfide (1.2 equiv), PPA (5.0 equiv).

-

Workup : Quench with ice-water, neutralize with NaOH, extract with ethyl acetate.

Characterization :

Alternative Route: Thioamide Cyclization

A thioamide intermediate derived from cyclohexenyl glycine undergoes PPA-mediated cyclization.

Procedure :

-

Reactants : Cyclohexenyl glycine thioamide (1.0 equiv), PPA (4.0 equiv).

Urea Bond Formation Strategies

Isocyanate Coupling

Reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 4-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF).

Procedure :

-

Reactants : Benzothiazole amine (1.0 equiv), 4-chlorophenyl isocyanate (1.1 equiv), triethylamine (2.0 equiv).

-

Workup : Filter precipitate, wash with cold THF.

Characterization :

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the amine for urea formation.

Procedure :

-

Reactants : Benzothiazole amine (1.0 equiv), 4-chlorophenyl carbamate (1.2 equiv), EDCI (1.5 equiv), dimethylformamide (DMF).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

-

Optimal Solvent : THF outperforms DMF in minimizing side products (Table 1).

-

Temperature : Reactions at 25°C achieve higher yields than 0°C or 40°C.

Table 1. Solvent Screening for Urea Coupling

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 72 | 98.5 |

| DMF | 58 | 95.2 |

| DCM | 45 | 92.0 |

Acid Scavengers

Triethylamine (2.0 equiv) suppresses HCl byproduct formation during isocyanate coupling, enhancing crystallinity.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Mitigation Strategies

Benzothiazole Ring Oxidation

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.

Major Products

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have investigated the anticancer potential of 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Testing : In vitro assays have shown that derivatives of this compound demonstrate activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for certain derivatives are reported to be as low as 3.75 µM, indicating potent activity .

Pharmaceutical Development

The promising biological activities make 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea a candidate for further development into anticancer agents. Its derivatives could be optimized for increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Agricultural Uses

Given its structural characteristics, there is potential for exploring its application as a pesticide or herbicide. Compounds with similar structural motifs have been investigated for their efficacy in pest control.

Study on Anticancer Properties

A study published in a peer-reviewed journal examined the cytotoxic effects of various urea derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced activity compared to their electron-donating counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 3.75 |

| 2 | MCF-7 | 5.00 |

| 3 | A549 | 6.01 |

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby disrupting key cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on urea derivatives with tetrahydrobenzoheterocyclic scaffolds, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Group Comparison

Key Observations

Core Heterocycle Influence The tetrahydrobenzothiazole core in the target compound (vs. tetrahydrobenzothiophene in 7a–7d or thiadiazole in ) alters electronic properties. The 1,3,4-thiadiazole derivative in includes a pyridyl group, which introduces basicity and solubility advantages over the chloroaryl group in the target compound.

This contrasts with the 4-methylbenzoyl group in , which balances hydrophobicity with moderate polarity. Hydrazone vs. Urea Linkers: Compounds 7a–7d () feature hydrazone-modified urea linkers, which may increase conformational flexibility compared to the rigid urea in the target compound.

Functional Group Contributions The ethyl ester in 7d () introduces a hydrolyzable group, which could serve as a prodrug moiety. In contrast, the 6-methyl group on the benzothiazole in the target compound may sterically hinder metabolic degradation.

Hypothetical Pharmacological Implications

- Solubility Limitations : The lack of polar groups in the target compound may necessitate formulation adjustments compared to pyridyl- or ester-containing analogs .

- Metabolic Stability : The 6-methyl group on the benzothiazole could reduce cytochrome P450-mediated oxidation, enhancing half-life relative to compounds with unsubstituted cores.

Biologische Aktivität

1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial and cytotoxic effects.

Synthesis and Structural Characteristics

The synthesis of 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves the reaction of specific precursors under controlled conditions. The compound's molecular formula is , with a molecular weight of 335.85 g/mol. Its structure features a urea moiety linked to a benzothiazole derivative, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antibacterial properties. For instance, compounds similar to 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea have shown potent activity against various bacterial strains. In one study, benzothiazole derivatives demonstrated significant inhibition against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(... | <2.3 | S. aureus |

| Benzothiazole Derivative A | <0.5 | E. coli |

| Benzothiazole Derivative B | <1.0 | Pseudomonas aeruginosa |

Cytotoxicity

The cytotoxic effects of 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea were evaluated against various cancer cell lines. In vitro studies showed that the compound exhibited significant antiproliferative activity with IC50 values ranging from 2.38 to 8.13 µM depending on the cell line tested . The presence of electron-withdrawing groups in its structure was found to enhance its cytotoxic potency.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 3.75 | 1-(4-Chlorophenyl)-3-(... |

| MCF-7 | 5.00 | Benzothiazole Derivative X |

| A549 | 8.13 | Benzothiazole Derivative Y |

The mechanism by which 1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea exerts its biological effects is linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Studies suggest that it targets topoisomerases in bacteria and cancer cells selectively without affecting human isoforms .

Case Studies

A notable case study involved the evaluation of benzothiazole derivatives in a clinical setting where they were tested for their efficacy in treating infections caused by resistant bacterial strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms and lower resistance rates observed in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.